molecular formula C19H16ClFN4O3S B11509999 4-chloro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

4-chloro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11509999
M. Wt: 434.9 g/mol
InChI Key: JPJALPBFVUTKIX-UHFFFAOYSA-N
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Description

4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of an amine with a carboxylic acid derivative.

    Cyclization Reactions: To form the imidazolidinone ring.

    Substitution Reactions: To introduce the chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Where the sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological macromolecules.

    Material Science: Exploring its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-FLUORO-5-METHYLNITROBENZENE
  • N-(BENZO[D]THIAZOL-2-YLAMINO)-3-(1H-INDOL-2-YL)-1-OXOPROPAN-2-YL)-N-(4-NITROPHENYLSULFONYL)BENZAMIDE

Uniqueness

4-CHLORO-N-(5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16ClFN4O3S

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H16ClFN4O3S/c1-24-18(28)15(10-16(26)22-14-5-3-2-4-13(14)21)25(19(24)29)23-17(27)11-6-8-12(20)9-7-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

JPJALPBFVUTKIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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